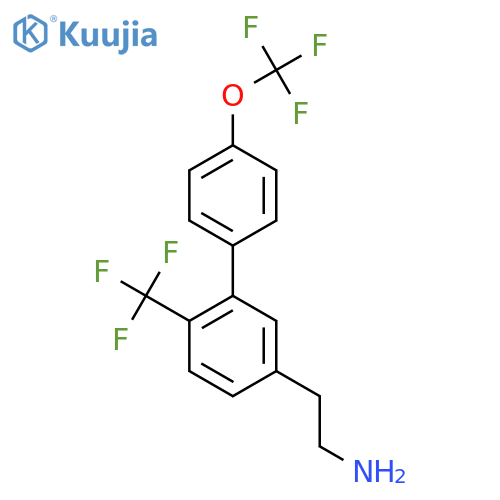Cas no 1261865-14-8 (4'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-ethylamine)
4'-(トリフルオロメトキシ)-6-(トリフルオロメチル)ビフェニル-3-エチルアミンは、有機化学において重要な中間体として利用される化合物です。分子内にトリフルオロメトキシ基とトリフルオロメチル基を有しており、高い電子求引性を示します。この特性により、医薬品や農薬の合成において、代謝安定性や脂溶性の向上が期待できます。特に、創薬研究において、標的分子の構造最適化に有用です。また、芳香族アミン骨格を有することから、多様な誘導体合成が可能です。その化学的安定性と反応性のバランスが、有機合成化学における利点となっています。

1261865-14-8 structure
商品名:4'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-ethylamine
CAS番号:1261865-14-8
MF:C16H13F6NO
メガワット:349.270945310593
CID:4999205
4'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-ethylamine 化学的及び物理的性質
名前と識別子
-
- 4'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-ethylamine
-
- インチ: 1S/C16H13F6NO/c17-15(18,19)14-6-1-10(7-8-23)9-13(14)11-2-4-12(5-3-11)24-16(20,21)22/h1-6,9H,7-8,23H2
- InChIKey: NTTLSBHFSGDVOY-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC(=CC=1C1C=CC(=CC=1)OC(F)(F)F)CCN)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 389
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 35.2
4'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-ethylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011001264-500mg |
4'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-ethylamine |
1261865-14-8 | 97% | 500mg |
806.85 USD | 2021-07-05 | |
| Alichem | A011001264-250mg |
4'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-ethylamine |
1261865-14-8 | 97% | 250mg |
475.20 USD | 2021-07-05 | |
| Alichem | A011001264-1g |
4'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-ethylamine |
1261865-14-8 | 97% | 1g |
1,549.60 USD | 2021-07-05 |
4'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-ethylamine 関連文献
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
1261865-14-8 (4'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-ethylamine) 関連製品
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
